molecular formula C16H17NO B5782663 N-(3-ethylphenyl)-2-phenylacetamide CAS No. 95384-51-3

N-(3-ethylphenyl)-2-phenylacetamide

Cat. No.: B5782663
CAS No.: 95384-51-3
M. Wt: 239.31 g/mol
InChI Key: MIOINAPJPLSPIM-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-phenylacetamide is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-phenylacetamide typically involves the reaction of 3-ethylphenylamine with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

3-ethylphenylamine+phenylacetyl chlorideThis compound+HCl\text{3-ethylphenylamine} + \text{phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-ethylphenylamine+phenylacetyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(3-ethylphenyl)-2-phenylethylamine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-ethylphenyl)-2-phenylacetamide
  • N-(3-methylphenyl)-2-phenylacetamide
  • N-(3-ethylphenyl)-2-phenylethylamine

Comparison: N-(3-ethylphenyl)-2-phenylacetamide is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-13-9-6-10-15(11-13)17-16(18)12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOINAPJPLSPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357993
Record name N-(3-ethylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95384-51-3
Record name N-(3-ethylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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